Tween 20

Description

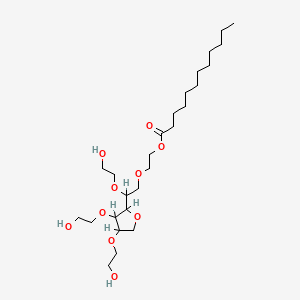

This compound is a polyoxyethylene sorbitol ester that belongs to the polysorbate family. It is a nonionic detergent having a molecular weight of 1,225 daltons, assuming 20 ethylene oxide units, 1 sorbitol, and 1 lauric acid as the primary fatty acid. The ethylene oxide subunits are responsible for the hydrophilic nature of the surfactant, while the hydrocarbon chains provide the hydrophobic environment. Sorbitol forms the backbone ring to which the ethylene oxide polymers are attached.>Polysorbate 20 is a hydrophilic nonionic surfactant generally used as emulsifiers, dispersing agent and solubilizer.>Polysorbate 20, also known as tween 60 or polysorbic acid, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 20 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 20 has been primarily detected in urine. Within the cell, polysorbate 20 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 20 has a mild, alcohol, and bitter taste.>Sorbitan mono-9-octadecanoate poly(oxy-1,2-ethanediyl) derivatives; complex mixtures of polyoxyethylene ethers used as emulsifiers or dispersing agents in pharmaceuticals.

Propriétés

IUPAC Name |

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKFHLTUCJZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922815 | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |

| Record name | Polyoxyethylene sorbitan monopalmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon- to amber-colored liquid | |

CAS No. |

9005-64-5, 9005-66-7, 1052273-76-3 | |

| Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan monolaurate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polysorbate 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Freezing point = 110 °C | |

| Record name | Polysorbate 20 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Indispensable Role of Tween 20 in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tween 20, a nonionic surfactant, is a cornerstone reagent in molecular biology, prized for its ability to minimize non-specific interactions and enhance the specificity of various assays. Its gentle yet effective detergent properties make it an essential component in a multitude of applications, from routine laboratory procedures to the formulation of therapeutic biologics. This in-depth technical guide explores the core uses of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Function: Preventing Non-Specific Binding

At its core, this compound is utilized to block non-specific binding of proteins and other molecules to surfaces such as microplate wells, blotting membranes, and tissue sections.[1][2] This is crucial for reducing background noise and increasing the signal-to-noise ratio in sensitive assays.[1] The amphipathic nature of this compound, with its hydrophilic polyethylene glycol head and hydrophobic hydrocarbon tail, allows it to coat surfaces and prevent the adsorption of molecules through hydrophobic interactions.[3][4] This blocking action is temporary, and its effectiveness is maintained by its continued presence in washing and incubation buffers.[2][5]

Quantitative Data: Typical Working Concentrations

The concentration of this compound is a critical parameter that requires optimization for each application. While specific concentrations can vary, the following table summarizes the typical working ranges for common molecular biology techniques.

| Application | Buffer System | Typical this compound Concentration (v/v) | Purpose |

| Western Blotting | TBS-T or PBS-T | 0.05% - 0.2% | Washing buffer to remove unbound antibodies and reduce background.[1][6][7] |

| Blocking Buffer | ~0.05% | In conjunction with a protein blocker (e.g., BSA, non-fat milk) to further reduce non-specific binding.[1][8] | |

| Antibody Diluent | 0.1% - 0.2% | To prevent antibody aggregation and non-specific binding to the membrane.[1][7] | |

| ELISA | PBS-T or TBS-T | 0.05% - 0.1% | Washing buffer to remove unbound antigens, antibodies, and conjugates.[1][9] |

| Blocking Buffer | ~0.05% | Often included with a protein blocker to minimize background.[1][10] | |

| Sample/Antibody Diluent | 0.05% | To reduce non-specific interactions within the well.[9] | |

| Immunohistochemistry (IHC) | PBS-T or TBS-T | 0.01% - 0.1% | Washing buffer and to promote even spreading of reagents on tissue sections.[1][11][12] |

| In Situ Hybridization (ISH) | Various Buffers | 0.1% | In wash buffers (e.g., MABT) and sometimes in fixative solutions to aid tissue penetration.[2][3] |

| Cell Lysis | Lysis Buffers | 0.05% - 0.5% | Mild, non-denaturing lysis of mammalian cells.[1][13] |

| Biopharmaceutical Formulations | Formulation Buffers | Varies | To prevent protein aggregation and surface adsorption, enhancing stability.[1][8] |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is a critical component.

Western Blotting

1. Buffer Preparation:

-

Tris-Buffered Saline with this compound (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% this compound, pH 7.6.[6][14]

-

Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T.[6]

-

Primary Antibody Dilution Buffer: As recommended by the antibody supplier, often 5% BSA or non-fat dry milk in TBS-T.[6]

2. Protocol:

-

After protein transfer, wash the membrane briefly with TBS-T.

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Incubate the membrane with the primary antibody, diluted in the appropriate antibody dilution buffer, overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Incubate the membrane with the appropriate secondary antibody, diluted in blocking buffer or TBS-T, for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10-15 minutes each with TBS-T.

-

Proceed with detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

1. Buffer Preparation:

-

Phosphate-Buffered Saline with this compound (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.05% this compound, pH 7.4.[9][15]

-

Blocking Buffer: 1-5% BSA or non-fat dry milk in PBS. Some protocols also include 0.05% this compound.[9][10]

-

Sample/Antibody Diluent: PBS with 0.05% this compound and often 1-5% BSA or serum.[9]

2. Protocol (Indirect ELISA):

-

Coat the microplate wells with 100 µL of antigen solution (typically 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubate overnight at 4°C.[9]

-

Aspirate the coating solution and wash the wells three times with 200 µL of PBS-T per well.[9]

-

Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[9]

-

Aspirate the blocking buffer and wash the wells three times with PBS-T.

-

Add 100 µL of diluted samples and controls to the appropriate wells and incubate for 1-2 hours at room temperature.

-

Aspirate the samples and wash the wells five times with PBS-T.[10]

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Aspirate the secondary antibody and wash the wells five times with PBS-T.

-

Add 100 µL of the substrate solution and incubate until sufficient color develops.

-

Stop the reaction with a stop solution and read the absorbance on a microplate reader.[9]

Immunohistochemistry (IHC)

1. Buffer Preparation:

-

Tris-Buffered Saline with this compound (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% this compound, pH 7.6.[11]

-

Phosphate-Buffered Saline with this compound (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.1% this compound, pH 7.4.[11]

2. Protocol (Paraffin-Embedded Sections):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval as required for the specific antibody.

-

Wash the slides three times for 5 minutes each in TBS-T or PBS-T.

-

Block endogenous peroxidase activity if necessary.

-

Wash the slides three times for 5 minutes each in the wash buffer.

-

Apply a protein block (e.g., normal serum) for 30-60 minutes to reduce non-specific antibody binding.

-

Drain the blocking solution and apply the primary antibody diluted in an appropriate diluent (often containing 0.1% this compound) and incubate overnight at 4°C.[11]

-

Wash the slides three times for 5 minutes each in the wash buffer.

-

Apply the secondary antibody and incubate for the recommended time.

-

Wash the slides three times for 5 minutes each in the wash buffer.

-

Proceed with detection, counterstaining, dehydration, and mounting.

Visualizing the Role of this compound

To better illustrate the function of this compound in these experimental workflows, the following diagrams have been generated using the DOT language.

Broader Applications and Future Perspectives

Beyond the core techniques described, this compound is also integral to:

-

In Situ Hybridization (ISH): It is used in wash buffers to remove non-specifically bound probes and in some protocols, it is included in the fixative solution to aid in tissue penetration.[2][3]

-

Cell Lysis: In specific formulations, this compound can be used for the mild, non-denaturing lysis of mammalian cells, which is particularly useful when studying protein-protein interactions.[1][13]

-

Biopharmaceutical Formulations: A critical application in drug development is the use of this compound as a stabilizer for protein therapeutics, such as monoclonal antibodies.[1][8] It prevents aggregation and adsorption to container surfaces, thereby preserving the efficacy and extending the shelf-life of these biologics.[5][8][16]

References

- 1. bosterbio.com [bosterbio.com]

- 2. langdalelab.com [langdalelab.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. licorbio.com [licorbio.com]

- 8. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

- 10. mabtech.com [mabtech.com]

- 11. ulab360.com [ulab360.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. TBST for Western Blotting [sigmaaldrich.com]

- 15. ELISA Procedures [sigmaaldrich.com]

- 16. Effect of this compound on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tween 20 in Mitigating Non-Specific Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms by which Tween 20, a polysorbate-type non-ionic surfactant, effectively prevents non-specific binding in various immunoassays. A thorough understanding of this process is critical for developing robust and reliable assays in research and drug development. This document provides a detailed examination of the core principles, quantitative data, experimental protocols, and visual representations of the underlying processes.

The Challenge of Non-Specific Binding

Non-specific binding is a significant challenge in immunoassays, leading to high background signals, reduced sensitivity, and inaccurate quantification. It arises from the adventitious adsorption of proteins, such as antibodies and antigens, to the solid phases of the assay system (e.g., microplate wells, nitrocellulose membranes) through weak, non-covalent interactions. These interactions are primarily driven by hydrophobic and electrostatic forces. Unchecked, non-specific binding can obscure the specific signal generated by the target analyte, compromising the integrity of the experimental results.

The Chemical Nature of this compound

This compound, chemically known as polyoxyethylene (20) sorbitan monolaurate, is a non-ionic surfactant widely used in biochemical applications.[1] Its amphipathic nature, possessing both a hydrophilic and a hydrophobic region, is central to its function.

-

Hydrophilic Head: Composed of a sorbitan ring with polyoxyethylene chains, this portion is water-soluble and interacts favorably with the aqueous environment of the assay buffer.

-

Hydrophobic Tail: Consisting of a lauric acid fatty acid chain, this portion is water-insoluble and seeks to minimize its contact with the aqueous phase by interacting with other hydrophobic molecules or surfaces.

This dual characteristic allows this compound to effectively interface between the hydrophobic surfaces of the assay and the aqueous buffer system.

Core Mechanisms of Action

This compound employs a multi-faceted approach to prevent non-specific binding, primarily through the disruption of hydrophobic interactions and the creation of a passivating layer that sterically hinders protein adsorption.

Disruption of Hydrophobic Interactions

The hydrophobic tails of this compound molecules readily adsorb to the hydrophobic surfaces of plastic microplates and membranes. This effectively masks the very sites that would otherwise be available for the non-specific binding of proteins. By occupying these "sticky" patches, this compound reduces the available surface area for proteins to adhere to via hydrophobic interactions.

Steric Hindrance

Once adsorbed to a surface, the bulky, hydrophilic polyoxyethylene chains of this compound extend into the aqueous buffer. This creates a hydrated layer that acts as a physical barrier, sterically hindering the close approach and subsequent adsorption of proteins onto the surface. This "cushioning" effect is a key component of its blocking capability.

Micelle Formation and Sequestration

At concentrations above its critical micelle concentration (CMC), which is approximately 0.0074% (w/v), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. These micelles can encapsulate hydrophobic molecules, including proteins that may be prone to aggregation or non-specific binding, effectively removing them from the solution and preventing them from interacting with the assay surface.

Quantitative Data on Blocking Efficiency

The effectiveness of this compound in preventing non-specific binding has been quantified in various studies. The following tables summarize key findings, providing a comparative perspective on its performance.

| Blocking Agent | Concentration for Complete Saturation of ELISA Microwells (µg/mL) | Reference |

| This compound | > 2 | [2] |

| Bovine Serum Albumin (BSA) | 5 | [2] |

Table 1: Concentration of this compound and BSA required for complete saturation of ELISA microwells, as determined by measuring the enzymatic activity of alkaline phosphatase adsorbed to residual vacant sites.[2]

| Assay Condition | Effect on Signal-to-Noise Ratio | Reference |

| ELISA without this compound | Lower signal-to-noise ratio due to high background. | [3] |

| ELISA with 0.05% this compound in wash buffer | Significantly improved signal-to-noise ratio. | [3] |

| Western Blot without this compound | High background and non-specific bands. | |

| Western Blot with 0.1% this compound in wash and antibody dilution buffers | Reduced background and clearer specific bands. |

Table 2: General observations on the effect of this compound on the signal-to-noise ratio in common immunoassays.

Experimental Protocols

The following are detailed methodologies for the use of this compound in standard immunoassay workflows.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify an antigen in a sample using a capture antibody, a detection antibody, and an enzyme-linked secondary antibody.

Materials:

-

High-binding 96-well microplate

-

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (Phosphate Buffered Saline [PBS] with 0.05% this compound, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS with 0.05% this compound)

-

Capture Antibody

-

Antigen Standard and Samples

-

Detection Antibody

-

Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

-

Coating: Dilute the capture antibody to the desired concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Sample/Standard Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the samples/standards and wash the plate three times with 200 µL of Wash Buffer per well.

-

Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the detection antibody and wash the plate three times with 200 µL of Wash Buffer per well.

-

Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Aspirate the secondary antibody and wash the plate five times with 200 µL of Wash Buffer per well.

-

Substrate Development: Add 100 µL of substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Western Blotting

Objective: To detect a specific protein in a complex mixture following separation by gel electrophoresis.

Materials:

-

Polyacrylamide gel

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Transfer Buffer

-

Wash Buffer (Tris-Buffered Saline [TBS] with 0.1% this compound, pH 7.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% this compound)

-

Primary Antibody

-

Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)

-

Chemiluminescent Substrate

Procedure:

-

Protein Separation: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to the membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: After transfer, place the membrane in a container with Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Briefly rinse the membrane with Wash Buffer.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Decant the secondary antibody solution and wash the membrane three times for 10 minutes each with Wash Buffer.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and detect the signal using an appropriate imaging system.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Non-specific binding of proteins to a hydrophobic surface.

Caption: this compound competitively adsorbs to hydrophobic sites.

Caption: Steric hindrance from the hydrophilic chains of this compound.

Caption: Encapsulation of a hydrophobic protein within a this compound micelle.

Conclusion

This compound is an indispensable tool in the development of sensitive and specific immunoassays. Its ability to effectively block non-specific binding through a combination of hydrophobic interaction disruption, steric hindrance, and micelle formation makes it a versatile and reliable reagent. By understanding the core mechanisms of its action and adhering to optimized experimental protocols, researchers can significantly improve the quality and reliability of their immunoassay data, leading to more accurate and reproducible scientific outcomes.

References

understanding the hydrophile-lipophile balance of Tween 20

An In-depth Technical Guide to the Hydrophile-Lipophile Balance of Tween 20

Executive Summary

Polysorbate 20, commercially known as this compound, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, biotechnology, and cosmetics industries.[1] Its efficacy in a vast range of applications is fundamentally governed by its amphipathic nature, which is quantitatively described by the Hydrophile-Lipophile Balance (HLB) system. With a high HLB value of approximately 16.7, this compound is strongly hydrophilic, making it an excellent agent for forming oil-in-water (O/W) emulsions, solubilizing poorly soluble compounds, and preventing the non-specific binding of proteins in biochemical assays.[2][3] This guide provides a detailed examination of the theoretical and experimental basis of this compound's HLB value, outlines protocols for its determination, and discusses its critical role in scientific and drug development applications.

Introduction to this compound (Polysorbate 20)

This compound is chemically defined as polyoxyethylene (20) sorbitan monolaurate.[2] Its structure is derived from the esterification of a sorbitan ring (from sorbitol) with lauric acid, followed by ethoxylation with an average of 20 ethylene oxide units.[2] It is important to note that commercial this compound is not a single, uniform molecule but a heterogeneous mixture of species with a distribution of ethylene oxide chain lengths and often containing minor fractions of other fatty acids.[2] This inherent variability does not significantly detract from its utility, as its bulk properties are consistent and predictable.

Chemical Structure and Physicochemical Properties

The structure of this compound features a lipophilic (hydrophobic) tail, composed of the lauric acid alkyl chain, and a large, hydrophilic head group, consisting of the polyoxyethylene chains attached to the sorbitan ring.[4] This amphipathic architecture allows it to position itself at oil-water interfaces, reducing surface tension and facilitating the formation of stable emulsions.[5]

Caption: Molecular structure of this compound.

The Hydrophile-Lipophile Balance (HLB) System

The HLB system, developed by William C. Griffin in the 1940s, is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[6][7] The scale ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) surfactant, and a higher value signifies a more hydrophilic (water-soluble) surfactant.[7] The HLB value of a surfactant dictates its function in a given system.[7]

Caption: The Griffin HLB scale and associated surfactant functions.

Determining the HLB of this compound

The HLB value of this compound can be determined through both theoretical calculations based on its chemical structure and empirical experimental methods.

Theoretical Calculation Methods

Griffin's Method: For non-ionic surfactants where the hydrophilic portion consists solely of ethylene oxide, Griffin proposed a simple formula.[8][9]

-

Formula: HLB = E / 5

-

Where E is the weight percentage of ethylene oxide in the molecule.[8]

-

For this compound, the polyoxyethylene chains constitute the majority of the hydrophilic portion. A theoretical calculation based on the molecular weights of its components (sorbitan, lauric acid, and 20 ethylene oxide units) yields an HLB value of approximately 17.0, which is in close agreement with the experimentally determined value.[10]

Saponification Method: For esters of polyhydric alcohols, the HLB can be calculated from the saponification number of the ester and the acid number of the fatty acid.[6]

-

Formula: HLB = 20 * (1 - S / A)

-

Where S is the saponification number of the surfactant and A is the acid number of the fatty acid (lauric acid in this case).[6][11]

-

Using typical values for Polysorbate 20, this calculation yields an HLB of 16.7.[11]

Experimental Determination Protocols

Protocol 1: Emulsion Stability Method

This method is widely used to determine the required HLB (rHLB) of an oil phase, which corresponds to the HLB of the surfactant system that yields the most stable emulsion.[12][13] By extension, it can be used to verify the HLB of a surfactant.

-

Objective: To identify the HLB value at which the most stable oil-in-water emulsion is formed.

-

Materials:

-

Oil phase (e.g., mineral oil, lanolin).

-

A low-HLB surfactant (e.g., Span 20, HLB = 8.6).

-

A high-HLB surfactant (this compound, HLB = 16.7).

-

Purified water.

-

Graduated cylinders or test tubes.

-

Homogenizer or high-shear mixer.

-

-

Methodology:

-

Prepare a series of surfactant blends by mixing the low-HLB (Span 20) and high-HLB (this compound) surfactants in varying ratios to achieve a range of target HLB values (e.g., from 9 to 16). The HLB of a blend is the weighted average of the individual surfactant HLBs.

-

For each target HLB value, prepare an emulsion. A typical starting formulation is 5% total surfactant and 30-50% oil phase in water.

-

Disperse the surfactant blend into the oil phase, warming if necessary to ensure homogeneity.

-

Add the water phase to the oil/surfactant mixture and homogenize under consistent conditions (e.g., 5 minutes at 5000 RPM) for all samples.

-

Transfer each emulsion to a separate, identical graduated cylinder and let it stand at room temperature.

-

Observe the emulsions over time (e.g., at 1 hour, 24 hours, and 7 days) for signs of instability, such as creaming, coalescence, or phase separation.[14]

-

The HLB of the blend that produces the most stable emulsion (i.e., the one with the least separation) is considered the required HLB for that oil phase.[13]

-

Protocol 2: Saponification Method

This is a chemical titration method to determine the saponification value, which can then be used to calculate the HLB.[6]

-

Objective: To determine the saponification value of this compound for HLB calculation.

-

Materials:

-

This compound sample.

-

0.5N alcoholic potassium hydroxide (KOH) solution.

-

0.5N hydrochloric acid (HCl), standardized.

-

Phenolphthalein indicator.

-

Reflux apparatus (round bottom flask and condenser).

-

Water bath.

-

Burette.

-

-

Methodology:

-

Accurately weigh approximately 1 gram of the this compound sample into a round bottom flask.

-

Add 30 mL of 0.5N alcoholic KOH solution to the flask.

-

Simultaneously, prepare a "blank" experiment in the same manner but without the this compound sample.

-

Connect the flasks to the reflux condensers and heat on a boiling water bath for 1 hour.[6]

-

Allow the reaction mixtures to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl until the pink color disappears.[6]

-

Calculate the saponification value (S) using the formula: S = [(V_blank - V_sample) * N_HCl * 56.1] / W_sample, where V is the volume of HCl used, N is the normality of HCl, and W is the weight of the sample in grams.

-

Use the calculated saponification value (S) and the known acid value (A) of lauric acid (~276) in the formula HLB = 20 * (1 - S / A) to determine the HLB.[11]

-

Caption: Experimental workflow for HLB determination via emulsion stability.

Quantitative Data Summary

The properties of this compound and its function are best understood through quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Polyoxyethylene (20) sorbitan monolaurate | [2][4] |

| HLB Value | 16.7 | [2][4][8] |

| Appearance | Clear, yellow to yellow-green viscous liquid | [3] |

| Molecular Formula | Approx. C₅₈H₁₁₄O₂₆ | [2] |

| Average Molar Mass | ~1,225 g/mol | [2][3] |

| Critical Micelle Conc. (CMC) | ~60 mg/L (0.05-0.07 mM) at 20-25°C | [2][3] |

| pH (1% aqueous solution) | 5-7 | [3] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Table 2: HLB Values and Typical Applications of Common Surfactants

| Surfactant | Chemical Family | HLB Value | Primary Application | Reference(s) |

| Span 80 | Sorbitan Monooleate | 4.3 | W/O Emulsifier | [8] |

| Span 20 | Sorbitan Monolaurate | 8.6 | W/O Emulsifier, Co-emulsifier | [8] |

| Tween 80 | Polysorbate 80 | 15.0 | O/W Emulsifier, Solubilizer | [2][8] |

| This compound | Polysorbate 20 | 16.7 | O/W Emulsifier, Solubilizer, Detergent | [2][4][8] |

Applications in Research and Drug Development

The high HLB of this compound makes it indispensable in numerous scientific contexts.

-

Emulsifier in Formulations: Its primary role is as an O/W emulsifier in pharmaceutical and cosmetic creams, lotions, and other formulations.[15] It effectively stabilizes small droplets of oil within a continuous aqueous phase, which is critical for the delivery of lipophilic active pharmaceutical ingredients (APIs).[4][15]

-

Stabilizer for Biologics: In protein therapeutics, such as monoclonal antibodies and vaccines, this compound is used at low concentrations (typically 0.01-0.1%) to prevent protein aggregation and adsorption to surfaces.[1][2] Its non-ionic nature ensures it is mild and does not denature the protein structure.[2]

-

Solubilizing Agent: this compound can solubilize poorly water-soluble drugs, enhancing their bioavailability.[1] Above its CMC, it forms micelles that can encapsulate hydrophobic molecules in their core, allowing them to be dispersed in aqueous media.[16]

-

Biochemical Assays: In techniques like ELISA and Western blotting, this compound is a key component of wash buffers (often as PBST or TBST at 0.05-0.1%).[2] It acts as a blocking agent, preventing the non-specific binding of antibodies and other proteins to the assay surface, thereby reducing background noise and increasing sensitivity.[2][3]

Conclusion

The Hydrophile-Lipophile Balance is a foundational concept for understanding and applying surfactants. For this compound, its high HLB value of 16.7 is a direct consequence of its chemical structure, dominated by a large hydrophilic polyoxyethylene head group. This property makes it an exceptionally effective and versatile O/W emulsifier, solubilizer, and stabilizer. A thorough understanding of its HLB, determined through both theoretical and experimental means, is essential for formulation scientists and researchers to optimize its performance in drug delivery systems, biopharmaceutical stabilization, and a wide array of laboratory applications.

References

- 1. chemiis.com [chemiis.com]

- 2. bosterbio.com [bosterbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - Creative Biolabs [mrna.creative-biolabs.com]

- 5. Surfactant - Wikipedia [en.wikipedia.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. jrhessco.com [jrhessco.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 12. mdpi.com [mdpi.com]

- 13. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ejournal2.undip.ac.id [ejournal2.undip.ac.id]

- 15. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 16. researchgate.net [researchgate.net]

Critical Micelle Concentration of Polysorbate 20 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polysorbate 20 (Tween 20), a nonionic surfactant, is a cornerstone excipient in the pharmaceutical industry, valued for its role as an emulsifier, solubilizer, and stabilizer in a myriad of formulations, including biotherapeutics. A pivotal characteristic governing its functionality is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to self-assemble into organized spherical structures known as micelles. This guide provides an in-depth technical overview of the CMC of Polysorbate 20, presenting quantitative data, detailed experimental protocols for its determination, and visualizations to elucidate key concepts and workflows.

Understanding the Critical Micelle Concentration

Below the CMC, Polysorbate 20 molecules exist predominantly as monomers and will adsorb at interfaces, such as the air-water or oil-water interface, leading to a reduction in surface tension.[1] As the concentration of the surfactant increases, the interface becomes saturated with monomers.[2] Upon reaching the CMC, the monomers in the bulk phase begin to aggregate into micelles, which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell.[3] This process of micellization is a spontaneous phenomenon driven by the hydrophobic effect.[3] Above the CMC, the concentration of free surfactant monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The formation of these micelles is crucial for solubilizing hydrophobic drugs, which can be encapsulated within the hydrophobic core of the micelles, thereby increasing their apparent solubility in aqueous media.[4]

Quantitative Data for CMC of Polysorbate 20

The CMC of Polysorbate 20 is not a single, fixed value but is influenced by various factors, including temperature, pH, ionic strength, and the presence of other solutes.[5] The inherent heterogeneity of commercial Polysorbate 20, which consists of a distribution of different fatty acid esters, also contributes to a range of reported CMC values.[4][6] The table below summarizes experimentally determined CMC values for Polysorbate 20 in aqueous solutions under various conditions.

| CMC (mM) | Temperature (°C) | Method of Determination | Comments | Reference |

| 0.0499 | 25 | Fluorescence Intensity | [7] | |

| 0.05 | 25 | Surface Tension | [8] | |

| 0.059 | Not Specified | Not Specified | [9] | |

| 0.0125 | 20 | Surface Tension | [8] | |

| 0.0110 | 30 | Surface Tension | [8] | |

| 0.0107 | 40 | Surface Tension | [8] | |

| 0.0160 | 50 | Surface Tension | [8] | |

| 8.04 x 10⁻⁵ M (0.0804 mM) | 21 | Not Specified | [10] |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants.[5] The choice of method often depends on the nature of the surfactant and the specific requirements of the study. For nonionic surfactants like Polysorbate 20, surface tension measurements and fluorescence spectroscopy are particularly common and effective.[5]

Surface Tension Measurement (Du Noüy Ring Method)

This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[2][11]

Materials:

-

Du Noüy Ring Tensiometer[5]

-

Platinum-iridium ring[12]

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

High-purity water

-

Polysorbate 20

Protocol:

-

Solution Preparation: Prepare a stock solution of Polysorbate 20 in high-purity water. From this stock, prepare a series of dilutions to cover a concentration range both below and above the expected CMC.[12]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Ring Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming it to remove any organic residues, and allow it to cool.

-

Measurement:

-

Place the most dilute Polysorbate 20 solution into the glass vessel on the tensiometer's sample stage.

-

Immerse the platinum-iridium ring into the solution.

-

Slowly raise the ring through the air-water interface and record the force required to pull the ring from the surface, which is proportional to the surface tension.

-

Repeat the measurement for each of the prepared dilutions, progressing from the lowest to the highest concentration.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the Polysorbate 20 concentration (log C). The plot will typically show two linear regions.[11] The CMC is determined from the intersection of the two lines.[1]

Fluorescence Spectroscopy using a Hydrophobic Probe

This technique utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence properties depending on the polarity of its microenvironment.[12] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a significant change in its fluorescence spectrum.[12]

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity water

-

Polysorbate 20

-

Pyrene (or another suitable hydrophobic fluorescent probe)

Protocol:

-

Probe Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). A small aliquot of this stock solution is added to each volumetric flask that will be used for the Polysorbate 20 dilutions, and the solvent is evaporated, leaving a thin film of pyrene. This ensures a constant, low concentration of the probe in all final solutions.

-

Surfactant Solution Preparation: Prepare a series of Polysorbate 20 solutions in high-purity water, covering a concentration range that brackets the expected CMC, in the volumetric flasks containing the pyrene film.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the complete partitioning of the pyrene into the micelles where applicable.

-

Fluorescence Measurement:

-

Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).

-

Record the emission spectrum for each solution. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is particularly sensitive to the polarity of the environment.

-

-

Data Analysis: Plot the ratio of the fluorescence intensities (e.g., I₁/I₃ for pyrene) against the logarithm of the Polysorbate 20 concentration (log C).[2] A sharp change or inflection point in the plot indicates the onset of micelle formation, and the corresponding concentration is taken as the CMC.[2]

Conductivity Measurement

While primarily used for ionic surfactants, conductivity measurements can sometimes be adapted for non-ionic surfactants in the presence of an ionic probe or under specific conditions.[13] However, it is generally less suitable for non-ionic surfactants like Polysorbate 20 as they do not significantly alter the conductivity of the solution. For ionic surfactants, the principle is that the conductivity of the solution changes differently with concentration below and above the CMC due to the different mobilities of the monomers and the micelles. A plot of conductivity versus surfactant concentration will show a break point at the CMC.[2]

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Caption: The process of micelle formation as surfactant concentration increases.

Caption: Experimental workflow for CMC determination by surface tension.

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the behavior and application of Polysorbate 20 in pharmaceutical formulations. Accurate determination of the CMC is essential for optimizing formulation development, ensuring product stability, and achieving desired therapeutic outcomes. This guide has provided a comprehensive overview of the CMC of Polysorbate 20, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The choice of method for CMC determination should be made with careful consideration of the specific experimental conditions and the nature of the formulation being investigated.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Complex Micellization Behavior of the Polysorbates this compound and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globaljournals.org [globaljournals.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Polysorbate 20 - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of Polysorbate 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Polysorbate 20 (PS20), a non-ionic surfactant widely used as a stabilizer in biopharmaceutical formulations. Understanding the degradation pathways and factors influencing the stability of PS20 is critical for ensuring the quality, efficacy, and safety of protein-based therapeutics. This document details the primary degradation mechanisms, influential factors, analytical methodologies for stability assessment, and the impact of degradation on product quality.

Introduction to Polysorbate 20

Polysorbate 20 is a complex mixture of polyoxyethylene (POE) sorbitan esters, with the fatty acid component being predominantly lauric acid. It is utilized in biopharmaceutical formulations to protect proteins from aggregation and denaturation at interfaces, such as the air-water and container-water interfaces.[1][2] Despite its excellent stabilizing properties, PS20 is susceptible to degradation through hydrolysis and oxidation, which can compromise its function and lead to the formation of undesirable particles.[3][4]

Chemical Degradation Pathways

The two primary chemical degradation pathways for Polysorbate 20 are hydrolysis and oxidation. These pathways can be influenced by various factors present in a drug product formulation and during its storage.

Hydrolysis

Hydrolysis of PS20 involves the cleavage of the fatty acid ester bond, resulting in the formation of free fatty acids (FFAs) and polyoxyethylene sorbitan.[5][6] This process can be catalyzed by acids, bases, or enzymes.[7][8]

-

Acidic and Basic Hydrolysis: While possible, chemical hydrolysis is generally slow under typical biopharmaceutical formulation conditions (pH 5-7).[7] However, at extreme pH values, the rate of hydrolysis can increase significantly.[8]

-

Enzymatic Hydrolysis: This is a major concern in biopharmaceutical formulations, as residual host cell proteins (HCPs) from the manufacturing process, such as esterases and lipases, can efficiently catalyze the hydrolysis of PS20.[1][9] This enzymatic degradation can occur even at refrigerated storage conditions, leading to a gradual accumulation of FFAs.[10]

The accumulation of FFAs, particularly lauric acid, can exceed their solubility limits in aqueous formulations, leading to the formation of subvisible and visible particles.[6][11] This particle formation is a significant quality concern for parenteral drug products.

Oxidation

Oxidation of PS20 is a complex radical-mediated process that can occur at multiple sites within the molecule, primarily at the polyoxyethylene (POE) chains.[2][12] This degradation pathway can be initiated by exposure to light, heat, and the presence of transition metal ions.[1][13]

-

Autoxidation: This process involves the spontaneous reaction of PS20 with molecular oxygen. The POE chains are susceptible to radical attack, leading to chain scission and the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acid esters.[12]

-

Metal-Catalyzed Oxidation: Trace amounts of metal ions, such as iron and copper, can act as catalysts, significantly accelerating the rate of PS20 oxidation.[13] These metal ions can be introduced as impurities from raw materials or leach from manufacturing equipment and container closure systems.

Oxidative degradation can lead to a loss of surfactant function, changes in solution pH due to the formation of acidic byproducts, and the generation of reactive species that could potentially modify the therapeutic protein.[1]

Factors Influencing Polysorbate 20 Stability

Several factors can influence the rate and extent of PS20 degradation in a formulation. A thorough understanding of these factors is crucial for developing robust and stable biopharmaceutical products.

| Factor | Effect on Stability | References |

| Temperature | Increased temperature accelerates both hydrolysis and oxidation rates. | [1][14] |

| pH | Extreme pH values (both acidic and basic) can increase the rate of chemical hydrolysis. The formation of FFA particles is also pH-dependent. | [7][8] |

| Light Exposure | UV and visible light can initiate and accelerate oxidative degradation. | [1][10] |

| Presence of Metal Ions | Transition metals such as iron and copper can catalyze oxidative degradation. | [1][13] |

| Enzymatic Impurities | Residual host cell proteins with esterase or lipase activity can cause significant hydrolytic degradation. | [1][9] |

| Oxygen Content | The presence of oxygen in the formulation and vial headspace is a key driver for oxidative degradation. | [1] |

| PS20 Concentration | Higher concentrations of PS20 can exhibit slower degradation rates. | [1] |

Analytical Methodologies for Stability Assessment

A variety of analytical techniques are employed to monitor the stability of Polysorbate 20 and quantify its degradation products.

Quantification of Intact Polysorbate 20

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a common method for quantifying the total amount of PS20. A mixed-mode chromatography approach can be used to separate PS20 from proteins and other excipients.[4][15][16]

-

Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD): Similar to HPLC-ELSD, this method offers high sensitivity for the quantification of non-volatile analytes like PS20.[3]

Analysis of Degradation Products

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This powerful technique is used to identify and quantify the various degradation products of PS20, including different fatty acid esters and their oxidized forms.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze volatile degradation products and, after derivatization, free fatty acids.[5]

Assessment of Physical Stability

-

Fluorescence Spectroscopy: This method, often using fluorescent probes like N-phenyl-1-naphthylamine (NPN) or 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), can be used to determine the critical micelle concentration (CMC) of PS20.[6][12] Changes in CMC can be indicative of degradation.

-

Micro-Flow Imaging (MFI): MFI is used to quantify subvisible particles that may form as a result of FFA precipitation.[10]

Experimental Protocols

UPLC-MS for Polysorbate 20 Degradation Product Analysis

Objective: To identify and quantify the degradation products of Polysorbate 20.

Methodology:

-

Sample Preparation: Samples containing PS20 are diluted in an appropriate solvent, often a mixture of water and an organic solvent like acetonitrile or isopropanol. Protein-containing samples may require a protein precipitation step using agents like trichloroacetic acid or acetonitrile, followed by centrifugation to remove the precipitated protein.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Temperature: The column is often heated (e.g., 40-50 °C) to improve separation efficiency.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, is used for accurate mass measurements to aid in the identification of unknown degradation products.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain structural information for identification.

-

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the various ester species and their degradation products by comparing their retention times and mass-to-charge ratios with those of known standards or by interpreting their fragmentation patterns.[17][18]

HPLC-ELSD for Quantification of Intact Polysorbate 20

Objective: To quantify the total amount of intact Polysorbate 20 in a sample.

Methodology:

-

Sample Preparation: Samples are typically diluted in the initial mobile phase. For protein-containing samples, a mixed-mode solid-phase extraction (SPE) or a specific chromatographic method that separates the protein from the surfactant may be employed.[4]

-

Chromatographic System:

-

Column: A mixed-mode column (e.g., anion-exchange and reversed-phase) is often used to retain the PS20 while allowing the protein to pass through unretained.

-

Mobile Phase: A common mobile phase system involves a low pH aqueous solution (e.g., with 2% formic acid) and an organic solvent like isopropanol. A step gradient is often used to first elute the unretained components and then elute the PS20 as a single peak.[19]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

-

Detection:

-

Detector: An Evaporative Light Scattering Detector (ELSD) is used, which is suitable for detecting non-volatile compounds that lack a UV chromophore.

-

Settings: The nebulizer and evaporator temperatures, as well as the gas flow rate, are optimized for the specific mobile phase and analyte.

-

-

Quantification: A calibration curve is generated using standards of known PS20 concentrations. The peak area of the PS20 in the sample is then used to determine its concentration based on the calibration curve.[15]

Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination

Objective: To determine the critical micelle concentration (CMC) of Polysorbate 20 as an indicator of its functional integrity.

Methodology:

-

Reagents:

-

A stock solution of a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN) or 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), is prepared in a suitable organic solvent (e.g., methanol or ethanol).

-

A series of Polysorbate 20 solutions with varying concentrations are prepared in the desired buffer.

-

-

Sample Preparation: A small, constant amount of the fluorescent probe stock solution is added to each of the Polysorbate 20 solutions. The samples are then incubated to allow for equilibration.

-

Fluorescence Measurement:

-

Instrument: A fluorescence spectrophotometer or a plate reader with fluorescence capabilities is used.

-

Excitation and Emission Wavelengths: The excitation and emission wavelengths are set according to the specific fluorescent probe being used. For NPN, excitation is typically around 350 nm and emission is measured around 420 nm. For DiI, excitation is around 549 nm and emission is around 565 nm.[6]

-

-

Data Analysis: The fluorescence intensity is plotted against the logarithm of the Polysorbate 20 concentration. The CMC is determined as the point of inflection in the resulting sigmoidal curve, which represents the concentration at which the probe begins to partition into the hydrophobic core of the micelles, leading to a significant change in its fluorescence signal.[20][21][22]

Visualization of Pathways and Workflows

Caption: Degradation pathways of Polysorbate 20.

Caption: Workflow for Polysorbate 20 stability analysis.

Caption: Key factors influencing Polysorbate 20 degradation.

Impact of Degradation on Product Quality

The degradation of Polysorbate 20 can have several detrimental effects on the quality of biopharmaceutical products:

-

Particle Formation: As previously mentioned, the formation of free fatty acid particles due to hydrolysis is a major concern. These particles can affect the appearance of the product and may have implications for safety and immunogenicity.[6][10]

-

Loss of Protein Stability: The degradation of PS20 leads to a reduction in the concentration of the functional surfactant. This can diminish its ability to protect the protein from aggregation and surface adsorption, potentially leading to a loss of therapeutic efficacy.[20]

-

Introduction of Reactive Impurities: Oxidative degradation can generate reactive species such as aldehydes and peroxides. These impurities have the potential to chemically modify the therapeutic protein, leading to the formation of protein variants with altered activity or immunogenicity.[1]

Conclusion

The physical and chemical stability of Polysorbate 20 is a critical quality attribute for biopharmaceutical formulations. A thorough understanding of its degradation pathways, the factors that influence them, and the appropriate analytical methods for their assessment is essential for the development of safe and effective protein therapeutics. By carefully controlling formulation parameters and storage conditions, and by implementing robust analytical monitoring programs, drug developers can mitigate the risks associated with Polysorbate 20 instability and ensure the long-term quality of their products.

References

- 1. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Novel High-Throughput Assay for Polysorbate Quantification in Biopharmaceutical Products by Using the Fluorescent Dye DiI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. waters.com [waters.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

- 19. lcms.cz [lcms.cz]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

The Role of Tween 20 in Protein Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysorbate 20 (Tween 20) is a non-ionic surfactant indispensable in the formulation of protein-based therapeutics, including monoclonal antibodies and vaccines.[1] Its primary function is to act as a stabilizer, protecting proteins from physical and chemical degradation, thereby ensuring the efficacy and safety of biopharmaceutical products.[2][3] This technical guide provides an in-depth exploration of the mechanisms of this compound-mediated protein stabilization, detailed experimental protocols for its characterization, and quantitative data to support formulation development.

Core Mechanisms of Protein Stabilization by this compound

This compound, a polyoxyethylene sorbitan monolaurate, is an amphipathic molecule with a hydrophilic polyoxyethylene head and a hydrophobic laurate tail. This structure dictates its primary mechanisms of protein stabilization:

-

Prevention of Surface-Induced Aggregation: Proteins, particularly those with exposed hydrophobic regions, are prone to adsorption at interfaces such as air-water, liquid-solid (e.g., container walls), and ice-water during freeze-thaw cycles.[4] This adsorption can lead to conformational changes, unfolding, and subsequent aggregation. This compound, being more surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents proteins from interacting with the surface.[5][6] This competitive adsorption is a key mechanism in preventing the initiation of aggregation cascades.

-

Inhibition of Protein-Protein Interactions: this compound can directly interact with proteins in solution. The hydrophobic tail of this compound can associate with exposed hydrophobic patches on the protein surface. This interaction can sterically hinder protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[5] Some studies suggest that this interaction can also increase the conformational stability of the protein.

-

Increasing the Free Energy of Unfolding: Studies have shown that the binding of this compound to proteins can increase the free energy of unfolding, making the protein thermodynamically more stable.[2] This indicates that this compound can shift the equilibrium from the unfolded, aggregation-prone state towards the native, folded state.

Quantitative Analysis of this compound-Mediated Protein Stabilization

The efficacy of this compound in stabilizing proteins can be quantified using various analytical techniques. The following tables summarize key quantitative data from studies investigating the effects of this compound on protein stability.

Table 1: Effect of this compound on Protein Aggregation as Measured by Size Exclusion Chromatography (SEC)

| Protein | Stress Condition | This compound Concentration (%) | Monomer (%) | Aggregate (%) | Reference |

| Monoclonal Antibody (mAb 221) | Not specified | 0 | >99 | <1 | [7] |

| Monoclonal Antibody (mAb 221) | Not specified | 0.1 | >99 | <1 | [7] |

| Recombinant Human Factor XIII (rFXIII) | Agitation | 0 | Significantly decreased over time | Significantly increased over time | |

| Recombinant Human Factor XIII (rFXIII) | Agitation | Near CMC (~0.007%) | Stabilized | Formation of insoluble aggregates greatly reduced |

Table 2: Thermodynamic Parameters of this compound-Protein Interaction Measured by Isothermal Titration Calorimetry (ITC)

| Protein | Surfactant | Molar Binding Stoichiometry (Surfactant:Protein) | Change in Free Energy of Unfolding (kcal/mol) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kJ mol-1) | Entropy (ΔS, J mol-1 K-1) | Reference |

| Albutropin | This compound | 10:1 | >1 | - | - | - | [2] |

| β-glucosidase | This compound | Not determined | - | 6 ± 1 x 104 | 3.8 ± 0.4 | 23.8 | [8] |

Table 3: Effect of this compound on the Thermal Stability of Proteins Measured by Differential Scanning Calorimetry (DSC)

| Protein | This compound Concentration | Unfolding Temperature (Tm, °C) | Change in Tm (°C) | Enthalpy of Unfolding (ΔH, kcal/mol) | Reference |

| β-lactoglobulin | 0 | Not specified | - | Not specified | [9] |

| β-lactoglobulin | 0.1 x CMC | Not specified | Increased by 4-6 K | Not specified | [9] |

| Human Serum Albumin | 0 | Not specified | - | Not specified | [9] |

| Human Serum Albumin | 0.1 x CMC | Not specified | Increased | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in protein formulation studies. The following are generalized protocols for key experiments used to assess the stabilizing effect of this compound.

Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials:

-

Protein sample with and without this compound

-

SEC column (e.g., silica-based with hydrophilic coating, appropriate pore size for the protein of interest)[7][10]

-

Mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0)[2]

-

UHPLC or HPLC system with a UV detector[2]

Method:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[2]

-

Sample Preparation: Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the mobile phase.[2] For the test sample, add this compound to the desired final concentration (e.g., 0.01% - 0.1%).[2] Filter the samples through a low-protein-binding 0.22 µm filter.

-

Injection: Inject a fixed volume of the sample (e.g., 10-20 µL) onto the column.[11]

-

Chromatography: Run the separation isocratically for a sufficient time to allow all species to elute (e.g., 30 minutes).[11]

-

Detection: Monitor the eluent at a wavelength of 280 nm or 214 nm.[7]

-

Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Characterization of Protein-Tween 20 Interaction by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between a protein and this compound, including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Materials:

-

Purified protein solution

-